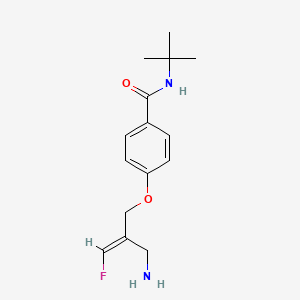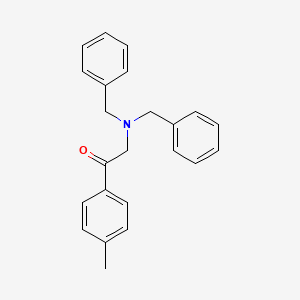
3-Iodo-N-methylaniline;hydrochloride
Overview
Description
3-Iodo-N-methylaniline;hydrochloride: is an organic compound with the molecular formula C7H8IN·HCl. It is a derivative of aniline, where the hydrogen atom at the para position is replaced by an iodine atom, and the nitrogen atom is methylated. This compound is often used in organic synthesis and various chemical research applications due to its unique properties.
Mechanism of Action
Target of Action
It is known that n-methylated aromatic amines, such as this compound, are often used in the synthesis of various pharmaceuticals , suggesting that their targets could be diverse depending on the specific derivative synthesized.
Mode of Action
It’s known that aromatic amines can interact with their targets through various mechanisms, often involving the formation of covalent bonds or intermolecular interactions .
Biochemical Pathways
Aromatic amines are known to be involved in a variety of biochemical pathways, depending on their specific targets and the context of their use .
Pharmacokinetics
Like other aromatic amines, its bioavailability would likely be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
It’s known that aromatic amines can have a wide range of effects at the molecular and cellular level, depending on their specific targets and the context of their use .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-N-methylaniline;hydrochloride typically involves the iodination of N-methylaniline. One common method is the reaction of N-methylaniline with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out in a solvent like acetic acid or ethanol at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and automated systems can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Iodo-N-methylaniline;hydrochloride can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various products, depending on the oxidizing agent used. For example, using potassium permanganate can lead to the formation of corresponding quinones.
Reduction Reactions: Reduction of this compound can yield N-methylaniline by removing the iodine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst or sodium borohydride in ethanol.
Major Products:
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Quinones or other oxidized derivatives.
Reduction: N-methylaniline.
Scientific Research Applications
Chemistry: 3-Iodo-N-methylaniline;hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the preparation of heterocyclic compounds and as a building block in medicinal chemistry.
Biology: In biological research, this compound can be used to study the effects of halogenated anilines on biological systems. It serves as a model compound to investigate the metabolism and toxicity of iodinated aromatic amines.
Medicine: The compound’s derivatives are explored for their potential pharmacological activities. For instance, iodinated anilines are investigated for their antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its unique reactivity makes it a valuable component in various chemical processes.
Comparison with Similar Compounds
3-Bromo-N-methylaniline: Similar structure but with a bromine atom instead of iodine. It has different reactivity and applications due to the difference in halogen size and electronegativity.
3-Chloro-N-methylaniline: Contains a chlorine atom, which makes it less reactive than the iodine derivative but still useful in various chemical syntheses.
N-Methylaniline: Lacks the halogen substituent, making it less reactive in electrophilic aromatic substitution reactions but still valuable as a precursor in organic synthesis.
Uniqueness: 3-Iodo-N-methylaniline;hydrochloride is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromo and chloro analogs. The iodine atom’s larger size and higher polarizability make it more reactive in certain chemical reactions, providing unique opportunities in synthetic chemistry.
Properties
IUPAC Name |
3-iodo-N-methylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN.ClH/c1-9-7-4-2-3-6(8)5-7;/h2-5,9H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAHPLYJFHOAFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC=C1)I.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152814-27-2 | |
| Record name | Benzenamine, 3-iodo-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152814-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Ethoxy(phenyl)phosphoryl]acetic acid](/img/structure/B1652543.png)
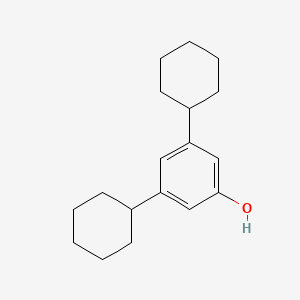
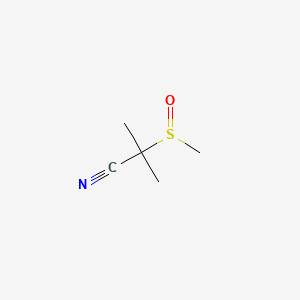
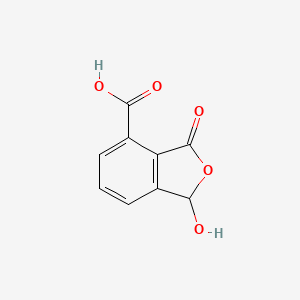
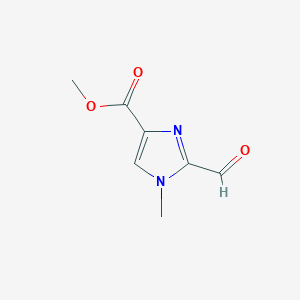
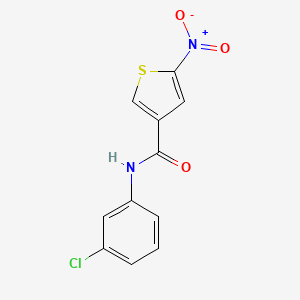
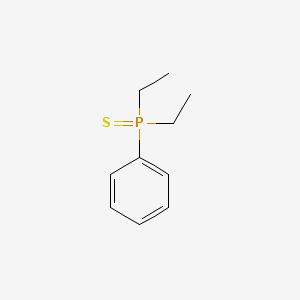
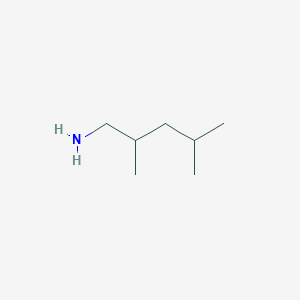
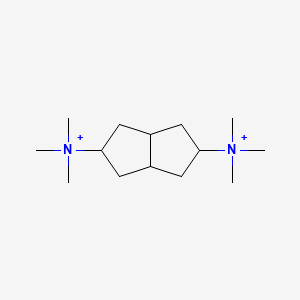
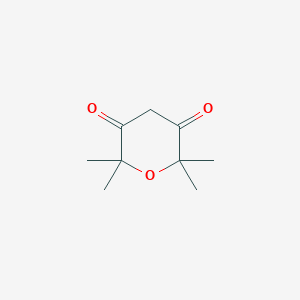

![6,6-Dimethyl-1,4-dioxaspiro[4.5]decan-7-one](/img/structure/B1652563.png)
